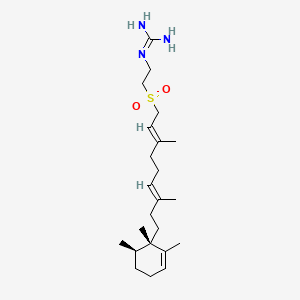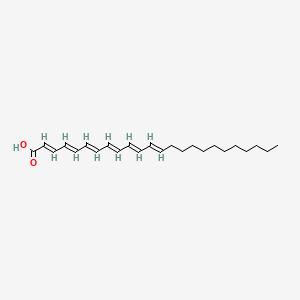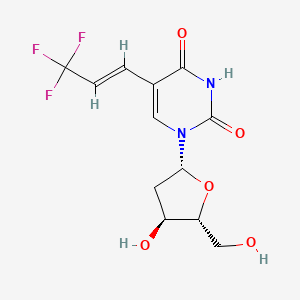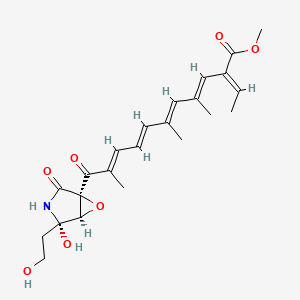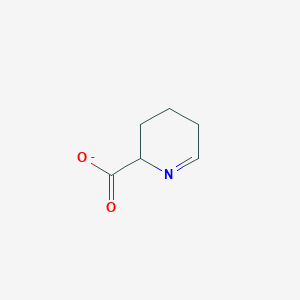
1-Piperideine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-piperideine-6-carboxylate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 1-piperideine-6-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-piperideine-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Formation and Involvement in Antibiotic Biosynthesis
- 1-Piperideine-6-carboxylate (P6C) plays a key role in the biosynthesis of certain antibiotics. In Streptomyces clavuligerus, a specific enzyme, P6C dehydrogenase, catalyzes the conversion of P6C into alpha-aminoadipic acid, a vital precursor in the production of cephamycin C, an antibiotic. This enzyme is also found in other cephamycin C-producing actinomycetes, implying its significance in antibiotic biosynthesis (Fuente et al., 1997).
Role in Metabolic Pathways and Disease Diagnosis
- P6C is implicated in various metabolic pathways and can serve as a biomarker in certain diseases. For instance, its accumulation in patients with α-aminoadipic semialdehyde dehydrogenase deficiency leads to pyridoxine-dependent epilepsy. Identification of P6C and related compounds in urine can facilitate early diagnosis and treatment of this condition, reducing the risk of intellectual disability (Kuhara et al., 2020).
Biochemical Synthesis and Transformation
- P6C also plays a role in the biochemical synthesis and transformation of amino acids. Research demonstrates its involvement in the conversion of L-lysine to pipecolic acid in certain bacteria, suggesting its broader relevance in amino acid metabolism. The detailed study of these biochemical pathways can enhance our understanding of essential biological processes and lead to the discovery of novel compounds (Fujii et al., 2002).
Understanding Enzymatic Mechanisms
- The study of P6C has also contributed to the understanding of enzymatic mechanisms and their roles in microbial metabolism. For instance, research on the structure and mechanism of P6CDH from Streptomyces clavuligerus has provided insights into the catabolism of lysine and the formation of β-lactam antibiotics, highlighting the enzyme's role in processing P6C (Hasse et al., 2019).
Eigenschaften
Molekularformel |
C6H8NO2- |
|---|---|
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydropyridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/p-1 |
InChI-Schlüssel |
CSDPVAKVEWETFG-UHFFFAOYSA-M |
SMILES |
C1CC=NC(C1)C(=O)[O-] |
Kanonische SMILES |
C1CC=NC(C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



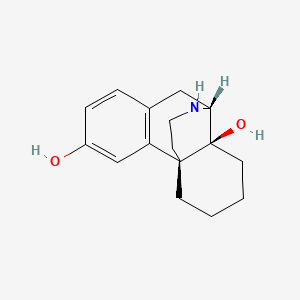
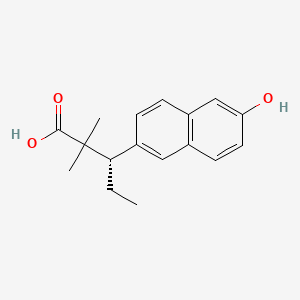
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)


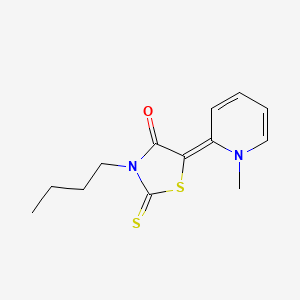

![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)

